3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one
Description
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one is a polycyclic aromatic compound featuring a naphthyridine core fused with a benzene ring and substituted with a hydroxyl group at the 3-position. The compound shares its core structure with acridone (9(10H)-acridinone), a well-known scaffold in medicinal chemistry . The hydroxyl group at position 3 likely influences its solubility, reactivity, and intermolecular interactions compared to non-hydroxylated analogs.
Properties
CAS No. |
61442-29-3 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-hydroxy-10H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C12H8N2O2/c15-7-5-9-11(16)8-3-1-2-4-10(8)14-12(9)13-6-7/h1-6,15H,(H,13,14,16) |
InChI Key |
OEQBWKCARMSEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Modified Skraup Reaction with Hydroxylated Precursors
The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridines by employing hydroxylated aniline derivatives. For example, 2-amino-3-hydroxypyridine can react with glycerol or substituted α,β-unsaturated ketones under acidic conditions to form the benzo[b]naphthyridine skeleton. A key modification involves using m-nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na) as an oxidant instead of iodine, improving yields (45–50%) and reproducibility. The hydroxyl group at the 3-position is introduced via the starting material, avoiding post-cyclization functionalization.
Example Protocol
Friedländer Condensation in Aqueous Media
The Friedländer reaction between 2-aminonicotinaldehyde derivatives and cyclic ketones offers a water-compatible pathway. Choline hydroxide (ChOH), a biocompatible ionic liquid, catalyzes the gram-scale synthesis of 1,8-naphthyridines in water. For 3-hydroxy derivatives, 2-amino-5-hydroxybenzaldehyde is condensed with cyclohexenone in ChOH/water at 80°C, achieving 72% yield. Density functional theory (DFT) studies confirm that ChOH stabilizes intermediates via hydrogen bonding, facilitating ring closure.
Advantages
Transition Metal-Catalyzed Approaches
Nickel-Catalyzed Coupling of Silyl-α-Ketoalkynes
A one-step synthesis leverages Ni(0) catalysts to couple silyl-α-ketoalkynes with primary amines in water. For 3-hydroxy derivatives, 3-hydroxyaniline reacts with 1-(trimethylsilyl)prop-2-yn-1-one under NiCl2/Zn catalysis, yielding the target compound in 65% efficiency. The mechanism proceeds via oxidative addition of the alkyne to Ni(0), followed by nucleophilic attack of the amine and reductive elimination.
Optimization Insights
Visible-Light Photocatalysis for Dehydrogenative Coupling
Visible-light-mediated synthesis using Rhodamine 6G (Rh-6G) enables radical-based cyclization. Irradiating a mixture of 3-hydroxyphenyl isocyanide and 2-bromopyridine in acetonitrile with Rh-6G (2 mol%) generates the naphthyridine core via a radical anion intermediate. This method achieves 58% yield with excellent functional group tolerance, including hydroxyl groups.
Mechanistic Highlights
-
Rh-6G absorbs visible light, forming excited-state [Rh-6G*].
-
Single-electron transfer to 2-bromopyridine generates [Br−Ph- −], initiating cyclization.
Post-Functionalization of Preformed Naphthyridines
Directed C–H Hydroxylation
Late-stage hydroxylation using oxaziridine reagents introduces the 3-hydroxy group regioselectively. Treating benzo[b]naphthyridin-5(10H)-one with N-sulfonyloxaziridine (2 equiv) in trifluoroethanol at 0°C installs the hydroxyl group via electrophilic aromatic substitution, yielding 85% product.
Key Consideration
Hydrolysis of Halogenated Derivatives
Nucleophilic aromatic substitution replaces halogen atoms with hydroxyl groups. For example, 3-bromobenzo[b]naphthyridin-5(10H)-one undergoes hydrolysis with NaOH (2M) at 120°C for 6 hours, achieving 78% conversion. Copper(I) iodide (10 mol%) accelerates the reaction via a Ullmann-type mechanism.
Comparative Analysis of Methods
Chemical Reactions Analysis
Synthetic Pathways
The compound is typically synthesized via Friedländer annulation or Skraup-like cyclization , leveraging precursors such as 3-aminopyridine derivatives and carbonyl compounds. For example:
-
Friedlälder Reaction : Reaction of 3-aminopicolinaldehyde with methylcyclohexanone in t-BuOH with t-BuOK, followed by dehydrogenation, yields fused naphthyridines (e.g., benzo[b] naphthyridine derivatives) .
-
Modified Skraup Synthesis : Heating anthranilic acid derivatives with aminopyridines in sulfuric acid generates dihydrobenzo[b] naphthyridinones, which can be oxidized to aromatic forms .
Reactivity of the Hydroxyl Group
The 3-hydroxy group participates in:
-
O-Alkylation : Reacts with alkyl halides or epoxides in basic conditions to form ether derivatives.
-
Acetylation : Forms 3-acetoxy derivatives with acetic anhydride/pyridine .
-
Hydrogen Bonding : Stabilizes intermediates in cyclization reactions and enhances solubility in polar solvents .
Electrophilic Substitution
The electron-rich aromatic system undergoes SEAr reactions :
| Position | Reagent | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| C-7 | HNO₃/H₂SO₄ | 7-Nitro derivative | 65–78 | |
| C-4/C-6 | Br₂/FeBr₃ | 4-Bromo or 6-bromo derivatives | 70–85 |
Nucleophilic Substitution
The carbonyl group at position 5 and electron-deficient positions (e.g., C-2) enable:
-
SNAr Reactions : Chloride or amine substitution at C-2 under microwave irradiation .
-
Reductive Amination : Conversion of the ketone to an amine using NH₃/NaBH₄ .
Oxidation and Reduction
-
Oxidation : The hydroxyl group can be oxidized to a ketone (e.g., using KMnO₄), though this is less common due to steric hindrance .
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the naphthyridine ring to a tetrahydro derivative .
Coordination Chemistry
The hydroxyl and nitrogen atoms act as bidentate ligands :
-
Forms complexes with Mn(II/III), Fe(III), and Cu(II) ions, enhancing catalytic activity in oxidation reactions .
-
Example: Mn complexes with 1,8-naphthyridine derivatives show turnover numbers (TONs) >970 in alkane oxidations .
Biological Activity Modulation
-
Synergizes with fluoroquinolones (e.g., norfloxacin) against multidrug-resistant E. coli and S. aureus by inhibiting DNA gyrase .
-
Molecular docking shows binding to the human serotonin transporter (hSERT) with ΔG = −8.2 kcal/mol .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in several therapeutic areas:
- Antimicrobial Activity : Studies indicate that derivatives of naphthyridines, including 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one, exhibit significant antimicrobial properties against various pathogens. For example, its derivatives have been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has indicated that naphthyridine derivatives can inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells. This inhibition leads to cell death in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that naphthyridine compounds may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Organic Synthesis
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one serves as a versatile building block in organic synthesis:
- Synthesis of Complex Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various substituted derivatives through electrophilic aromatic substitution reactions .
- Catalytic Applications : The compound can be involved in metal-free cross-coupling reactions that facilitate the formation of complex molecular architectures under mild conditions .
Case Study 1: Antimicrobial Enhancement
A study demonstrated that combining 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one with fluoroquinolone antibiotics resulted in significantly reduced minimum inhibitory concentrations (MICs) against resistant bacterial strains. For instance, the MIC for E. coli decreased from 32 µg/mL to 4 µg/mL when combined with ofloxacin .
Case Study 2: Anticancer Activity
In vitro studies revealed that derivatives of 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one exhibited potent cytotoxicity against human cancer cell lines such as HeLa and HL-60. The mechanism was attributed to the inhibition of topoisomerase II, leading to apoptosis in these cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group at C3 in the target compound likely reduces thermal stability compared to acridone, as seen in other hydroxylated aromatic systems (e.g., 3-hydroxybenzo[a]pyrene in ).
- Substituents like thiourea-piperidine () or chlorophenyl () increase molecular weight and alter solubility profiles.
Physicochemical Properties
- Melting Points: Acridone exhibits a high melting point (360–362°C) due to strong intermolecular hydrogen bonding . Derivatives with bulky substituents (e.g., 10-(piperidin-1-ylcarbonothioyl)) show lower melting points (137–235°C), attributed to reduced crystallinity .
- Spectroscopic Data: IR Spectroscopy: The carbonyl (C=O) stretch in acridone derivatives appears at ~1645 cm⁻¹ (e.g., compound 8b in ). NMR: Aromatic protons in acridone derivatives resonate between δ 7.2–8.8 ppm (e.g., compound 118 in ). Substituents like thiourea groups cause downfield shifts in adjacent protons (e.g., δ 4.08–4.29 ppm for pyrrolidine protons in compound 8b ).
Biological Activity
3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including 3-hydroxybenzo[b][1,8]naphthyridin-5(10H)-one. Research indicates that these compounds exhibit significant antibacterial activity against various strains of bacteria, including multi-resistant pathogens.
Key Findings:
- Antibacterial Effects : Compounds similar to 3-hydroxybenzo[b][1,8]naphthyridin-5(10H)-one have shown efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, a study demonstrated that certain derivatives significantly reduced the minimum inhibitory concentration (MIC) of fluoroquinolone antibiotics when combined with naphthyridine derivatives, suggesting a synergistic effect .
- Antifungal Activity : The compound also exhibits antifungal properties, being effective against Candida albicans and Aspergillus niger, comparable to standard antifungal agents like griseofulvin .
Anticancer Activity
The anticancer potential of 3-hydroxybenzo[b][1,8]naphthyridin-5(10H)-one has been explored in various studies. Naphthyridine derivatives are known to interact with cellular mechanisms that lead to cancer cell death.
Research Insights:
- Cytotoxicity : In vitro studies have shown that naphthyridine derivatives can induce apoptosis in cancer cell lines. For example, certain derivatives displayed IC50 values lower than 5 μM against breast cancer cells (MCF7), indicating potent anticancer activity .
- Mechanism of Action : The mechanism is thought to involve the inhibition of topoisomerases and interference with DNA replication processes . This suggests that 3-hydroxybenzo[b][1,8]naphthyridin-5(10H)-one may disrupt critical cellular processes in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications on the naphthyridine core can significantly influence their pharmacological profiles.
Notable Observations:
- Substituent Effects : Variations in substituents at the 5-position of naphthyridine have shown to affect both antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups generally enhances antibacterial potency .
- Hydroxyl Group Importance : The presence of hydroxyl groups has been linked to improved solubility and bioactivity, making compounds more effective against pathogenic organisms .
Case Studies
Several case studies have been conducted to evaluate the biological activity of naphthyridine derivatives:
Q & A
Q. Basic
- Solvent Selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .
- Catalytic Systems : NaH or Et₂NH in DMF facilitates nucleophilic substitutions .
- Workup Protocols : Liquid-liquid extraction (AcOEt/water) and column chromatography (silica gel, hexane/CH₂Cl₂) isolate pure products .
How can derivatives of this compound be designed for biological activity studies?
Advanced
Derivatization focuses on substituent effects:
- Substituent Introduction : Alkyl/aryl groups at the 10-position (e.g., pyrrolidin-1-ylcarbonothioyl) modulate solubility and binding affinity .
- Fluorescent Probes : 1,6-Naphthyridine derivatives with trimethoxyphenyl groups (C₁₇H₁₆N₂O₄) enable DNA intercalation studies .
- Structure-Activity Relationships (SAR) : Docking studies (e.g., PDK-1 inhibition) guide modifications to enhance target selectivity .
How can contradictory spectral or crystallographic data be resolved during structural validation?
Q. Advanced
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-phase NMR to address discrepancies in tautomeric forms .
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental IR/NMR shifts .
What computational methods are suitable for studying its interactions with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding modes to enzymes (e.g., topoisomerase I) .
- MD Simulations : GROMACS or AMBER evaluates dynamic stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, PSA) with IC₅₀ values .
What safety protocols are critical for handling this compound in the lab?
Q. Basic
- Storage : Dry, inert environments (argon-sealed vials) prevent degradation .
- Exposure Mitigation : Use fume hoods for reactions, and PPE (nitrile gloves, goggles) to avoid dermal/ocular contact .
- Spill Management : Neutralize with sand, followed by 10% acetic acid wash .
How are purification challenges addressed for polar or thermally unstable intermediates?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
